
CID 137699464
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PM 102 is a peptide compound known for its ability to reverse the anticoagulant effect of heparin. It binds potently to heparin with a dissociation constant (Kd) of 36 nM in vitro . This compound has a molecular weight of 5830 and a molecular formula of C235H425N111O64 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PM 102 involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PM 102 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
PM 102 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Wissenschaftliche Forschungsanwendungen
PM 102 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving peptide synthesis and modification.
Biology: Studied for its interactions with heparin and its potential use in reversing heparin-induced anticoagulation.
Medicine: Investigated for its potential therapeutic applications in conditions requiring the reversal of heparin anticoagulation.
Industry: Utilized in the development of anticoagulant reversal agents and related pharmaceutical products .
Wirkmechanismus
PM 102 exerts its effects by binding to heparin, thereby reversing its anticoagulant properties. The molecular targets include heparin molecules, and the pathways involved are related to the inhibition of heparin’s interaction with antithrombin, a key protein in the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protamine: Another peptide that reverses the anticoagulant effect of heparin.
Andexanet alfa: A recombinant protein used to reverse the effects of factor Xa inhibitors.
Idarucizumab: A monoclonal antibody fragment used to reverse the effects of dabigatran
Uniqueness
PM 102 is unique in its high affinity for heparin and its specific mechanism of action, which involves direct binding to heparin molecules. This distinguishes it from other anticoagulant reversal agents that may target different pathways or have different molecular targets .
Eigenschaften
Molekularformel |
C234H422N109O64 |
|---|---|
Molekulargewicht |
5787 g/mol |
InChI |
InChI=1S/C234H422N109O64/c1-106(304-200(390)144(63-42-92-279-224(249)250)336-210(400)150(69-48-98-285-230(261)262)327-185(375)124(19)302-176(366)118(13)307-195(385)139(58-37-87-274-219(239)240)321-182(372)121(16)299-170(360)112(7)296-173(363)115(10)310-203(393)147(66-45-95-282-227(255)256)339-213(403)153(72-51-101-288-233(267)268)330-191(381)127(22)313-198(388)142(61-40-90-277-222(245)246)324-188(378)130(25)316-206(396)156(77-81-164(352)353)333-179(369)109(4)293-133(28)345)167(357)272-85-34-32-55-158(341-208(398)137(54-31-33-83-235)318-161(347)105-291-193(383)136(56-35-84-271-30)335-209(399)149(68-47-97-284-229(259)260)326-184(374)123(18)301-175(365)117(12)306-194(384)138(57-36-86-273-218(237)238)320-181(371)120(15)298-169(359)111(6)295-172(362)114(9)309-202(392)146(65-44-94-281-226(253)254)338-212(402)152(71-50-100-287-232(265)266)329-190(380)126(21)312-197(387)141(60-39-89-276-221(243)244)323-187(377)129(24)315-205(395)155(76-80-163(350)351)332-178(368)108(3)292-132(27)344)217(407)343-103-53-74-160(343)216(406)342-159(215(405)319-135(166(236)356)75-79-162(348)349)104-290-168(358)107(2)305-201(391)145(64-43-93-280-225(251)252)337-211(401)151(70-49-99-286-231(263)264)328-186(376)125(20)303-177(367)119(14)308-196(386)140(59-38-88-275-220(241)242)322-183(373)122(17)300-171(361)113(8)297-174(364)116(11)311-204(394)148(67-46-96-283-228(257)258)340-214(404)154(73-52-102-289-234(269)270)331-192(382)128(23)314-199(389)143(62-41-91-278-223(247)248)325-189(379)131(26)317-207(397)157(78-82-165(354)355)334-180(370)110(5)294-134(29)346/h105-131,135-160,271H,31-104,235H2,1-30H3,(H2,236,356)(H,272,357)(H,290,358)(H,291,383)(H,292,344)(H,293,345)(H,294,346)(H,295,362)(H,296,363)(H,297,364)(H,298,359)(H,299,360)(H,300,361)(H,301,365)(H,302,366)(H,303,367)(H,304,390)(H,305,391)(H,306,384)(H,307,385)(H,308,386)(H,309,392)(H,310,393)(H,311,394)(H,312,387)(H,313,388)(H,314,389)(H,315,395)(H,316,396)(H,317,397)(H,318,347)(H,319,405)(H,320,371)(H,321,372)(H,322,373)(H,323,377)(H,324,378)(H,325,379)(H,326,374)(H,327,375)(H,328,376)(H,329,380)(H,330,381)(H,331,382)(H,332,368)(H,333,369)(H,334,370)(H,335,399)(H,336,400)(H,337,401)(H,338,402)(H,339,403)(H,340,404)(H,341,398)(H,342,406)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H4,237,238,273)(H4,239,240,274)(H4,241,242,275)(H4,243,244,276)(H4,245,246,277)(H4,247,248,278)(H4,249,250,279)(H4,251,252,280)(H4,253,254,281)(H4,255,256,282)(H4,257,258,283)(H4,259,260,284)(H4,261,262,285)(H4,263,264,286)(H4,265,266,287)(H4,267,268,288)(H4,269,270,289)/t106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160-/m0/s1 |
InChI-Schlüssel |
VWWQCMFQWHDGPF-LLAYWBPTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC)C(=O)N[CH]C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N1CCC[C@H]1C(=O)NC(CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC)C(=O)N[CH]C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)N1CCCC1C(=O)NC(CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


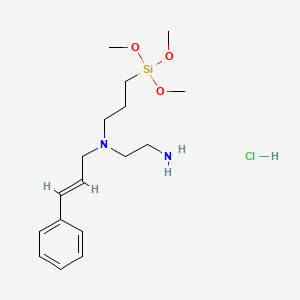
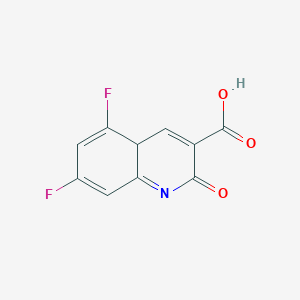
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)


![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
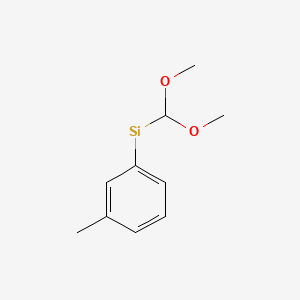
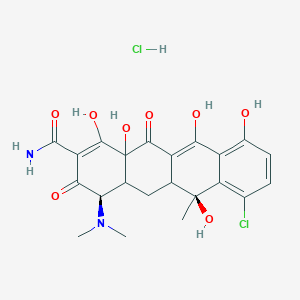
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
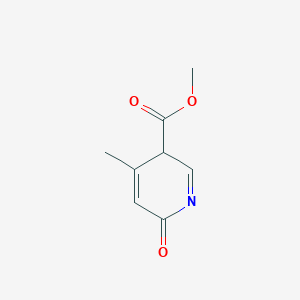
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
